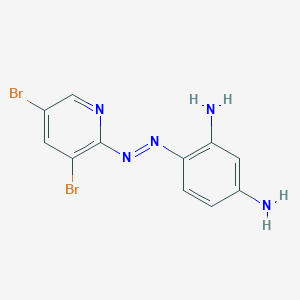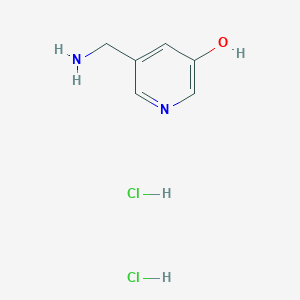
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its application in analytical chemistry, particularly in spectrophotometric determination. This compound is characterized by its ability to form colored complexes with various metal ions, making it useful in quantitative analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
科学研究应用
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is widely used in scientific research for its ability to form stable complexes with metal ions. Some applications include:
Biology: Employed in biochemical assays to detect trace metals in biological samples.
Medicine: Utilized in diagnostic tests to measure metal ion concentrations in bodily fluids.
Industry: Applied in the quality control of metal plating solutions and other industrial processes involving metal ions.
作用机制
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.
相似化合物的比较
Similar Compounds
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline: Similar in structure but with an ethyl and sulfopropyl group, used in similar spectrophotometric applications.
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol: Another azo compound used as a chelating agent and colorimetric reagent.
Uniqueness
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is unique due to its specific structure, which allows for the formation of highly stable complexes with certain metal ions. This stability and the resulting color change make it particularly useful in precise analytical applications.
属性
IUPAC Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPKICAQDKJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50768-79-1 |
Source


|
| Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)


![2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine](/img/structure/B2799379.png)




![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)


![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)
![6-[(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2799396.png)
